molecular formula C16H14O5 B12437449 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 56121-43-8

1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12437449
CAS No.: 56121-43-8
M. Wt: 286.28 g/mol
InChI Key: OWGUBYRKZATRIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Helichrysetin can be synthesized through various chemical routes. One common method involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxy-6-methoxyacetophenone and 4-hydroxybenzaldehyde . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solution. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone.

Industrial Production Methods: Industrial production of helichrysetin may involve the extraction of the compound from natural sources, such as the flowers of Helichrysum odoratissimum . The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate pure helichrysetin.

Chemical Reactions Analysis

Types of Reactions: Helichrysetin undergoes various chemical reactions, including:

    Oxidation: Helichrysetin can be oxidized to form corresponding quinones.

    Reduction: Reduction of helichrysetin can yield dihydrochalcones.

    Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Helichrysetin is unique among chalcones due to its specific substitution pattern and biological activities. Similar compounds include:

Helichrysetin stands out due to its potent anti-cancer activity and ability to modulate multiple molecular pathways, making it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGUBYRKZATRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285390
Record name 2′,4′,4-Trihydroxy-6′-methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56121-43-8
Record name 2′,4′,4-Trihydroxy-6′-methoxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56121-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′,4′,4-Trihydroxy-6′-methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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